B1150172 SU11657

SU11657

Cat. No. B1150172
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SU11657 is a FLT3 inhibitor and also a multireceptor tyrosine kinase inhibitor (primarily vascular endothelial growth factor, platelet-derived growth factor). This compound, an analogue of Sunitinib (SU11248) developed as a research tool, and an inhibitor of the same RTK family members, was shown to be highly effective in treating leukemia and neuroblastoma in in vivo models. This compound is capable of amplifying the growth inhibitory effects of irradiation in meningioma cells. Dual treatment with this compound and doxorubicin increases survival of leukemic mice.)

Scientific Research Applications

Enhancing Radiosensitivity in Meningioma Cells

  • Research Application : SU11657 has been shown to increase the radiosensitivity of human meningioma cells. It amplifies the growth inhibitory effects of irradiation in these cells, suggesting its potential for clinical evaluation, particularly in atypical and malignant meningioma patients (Milker-Zabel et al., 2008).

Trimodal Cancer Treatment

  • Research Application : this compound, in combination with Pemetrexed (chemotherapy) and ionizing radiation, showed superior effects in inhibiting tumor and endothelial cell proliferation, migration, and inducing apoptosis. This suggests a potential for this compound as part of a trimodal cancer therapy strategy (Huber et al., 2005).

Treatment of TEL-PDGFRB-induced Myeloproliferative Disease

  • Research Application : this compound effectively inhibited TEL/PDGFbetaR kinase activity and suppressed myeloproliferation in mice, suggesting its therapeutic potential for hematologic malignancies expressing PDGFR fusion oncogenes (Cain et al., 2004).

Neuroblastoma Treatment

  • Research Application : this compound inhibited tumor growth and angiogenesis in experimental neuroblastomas in mice. It targets PDGF receptors, VEGF receptors, c-KIT, and FMS-related tyrosine kinase 3, suggesting its potential in treating highly vascularized solid tumors like neuroblastoma (Bäckman & Christofferson, 2005).

Pediatric Acute Myeloid Leukemia

  • Research Application : Pediatric acute myeloid leukemia (AML) samples, especially those with FLT3 or KIT mutations, showed sensitivity to this compound in vitro. This indicates the possibility of incorporating this compound in treatment strategies for pediatric AML (Goemans et al., 2010).

Combination Therapy in AML

  • Research Application : In a model of APL with activated FLT3, the combination of chemotherapy and this compound increased survival in leukemic mice. This suggests the potential for targeted therapeutics like this compound to overcome resistance to traditional chemotherapy in AML (Lee et al., 2007).

properties

Appearance

Solid powder

synonyms

SU11657;  SU11657;  SU11657.; NONE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.